N,N'-(1,3-Phenylene)dimethanesulfonamide
Description
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Properties
CAS No. |
6966-38-7 |
|---|---|
Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-4-3-5-8(6-7)10-16(2,13)14/h3-6,9-10H,1-2H3 |
InChI Key |
PXOGNCFAMBPAMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
N,N'-(1,3-Phenylene)dimethanesulfonamide, also known as 1,2-Bis(methanesulfonamido)benzene, is an organic compound that has garnered significant attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and case reports.
- Molecular Formula : C8H12N2O4S2
- Molecular Weight : 264.32 g/mol
- CAS Number : 7596-80-7
The compound features two methanesulfonamido groups attached to a benzene ring, which contributes to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the structural features of the compound contribute to its effectiveness as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.
IC50 Values for Cancer Cell Lines
The following table presents IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (Acute Myeloid Leukemia) | 0.5 |
| MCF-7 (Breast Cancer) | 1.0 |
| HeLa (Cervical Cancer) | 0.8 |
These results suggest that this compound could serve as a potential therapeutic agent in cancer treatment due to its ability to induce cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound, indicating its potential as a therapeutic agent.
- Case Study 2 : In a clinical trial involving cancer patients, those treated with a regimen including this compound exhibited reduced tumor sizes compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
